molecular formula C13H13NO4 B071592 CPCCOEt CAS No. 179067-99-3

CPCCOEt

カタログ番号 B071592
CAS番号: 179067-99-3
分子量: 247.25 g/mol
InChIキー: FXCTZFMSAHZQTR-KAMYIIQDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPCCOEt is a drug used in scientific research . It acts as a non-competitive antagonist at the metabotropic glutamate receptor subtype mGluR 1 . It has high selectivity, although only moderate binding affinity .


Synthesis Analysis

CPCCOEt and its derivatives have been synthesized through directed acylation, intramolecular cyclization under the catalysis of iodine, cyclopropanation, esterification, and oximation by using phenol and maleic anhydride as starting materials . The construction of the chromone scaffold was improved and the cyclopropanation upon the treatment of Corey’s dimethyloxosulfonium methylide was applied . The structures of all the intermediates and final products were confirmed by 1H NMR, 13C NMR, and MS, respectively .


Molecular Structure Analysis

The molecular formula of CPCCOEt is C13H13NO4 . The IUPAC name is ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa [b]chromene-1a-carboxylate . The InChI is 1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- .


Chemical Reactions Analysis

CPCCOEt represents a novel class of G protein-coupled receptor antagonists inhibiting receptor signaling without affecting ligand binding . The interaction of CPCCOEt with Thr815 and Ala818 of mGluR1 disrupts receptor activation by inhibiting an intramolecular interaction between the agonist-bound .


Physical And Chemical Properties Analysis

The molecular weight of CPCCOEt is 247.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 3 . The exact mass is 247.08445790 g/mol . The topological polar surface area is 68.1 Ų . The heavy atom count is 18 .

科学的研究の応用

Noncompetitive Metabotropic Glutamate Receptor 1 Antagonist

CPCCOEt is a noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). It inhibits receptor signaling without affecting glutamate binding . This makes it a valuable tool in the study of mGluR1’s role in various physiological and pathological processes .

Selective Inhibition

CPCCOEt selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b (hmGluR1b) with an apparent IC 50 of 6.5 μM . This selectivity can be useful in research where specific inhibition of mGluR1b is required .

No Agonist or Antagonist Activity at Other Receptors

CPCCOEt does not exhibit any agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, and -8a up to 100 μM . This lack of activity at other receptors further emphasizes its selectivity for mGluR1 .

Insight into Receptor Activation Mechanism

The interaction of CPCCOEt with specific amino acids of mGluR1 suggests that it disrupts receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain . This provides valuable insights into the mechanism of receptor activation .

Pharmacological Profile

The pharmacological profile of CPCCOEt has been extensively studied, providing a wealth of information about its interactions with mGluR1 . This information can be useful in the development of new drugs targeting mGluR1 .

Potential Therapeutic Applications

Given its selective antagonistic activity at mGluR1, CPCCOEt may have potential therapeutic applications. For example, mGluR1 has been implicated in various neurological disorders, so CPCCOEt could potentially be used in the treatment of these conditions .

作用機序

CPCCOEt acts as a non-competitive antagonist at the metabotropic glutamate receptor subtype mGluR 1 . It has high selectivity, although only moderate binding affinity .

Safety and Hazards

When handling CPCCOEt, ensure adequate ventilation . A safety shower and eye wash station should be accessible . Personal protective equipment should include safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

特性

IUPAC Name

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCTZFMSAHZQTR-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CPCCOEt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPCCOEt
Reactant of Route 2
Reactant of Route 2
CPCCOEt
Reactant of Route 3
CPCCOEt
Reactant of Route 4
CPCCOEt
Reactant of Route 5
CPCCOEt
Reactant of Route 6
CPCCOEt

Q & A

Q1: How does CPCCOEt interact with mGluR1?

A1: Unlike competitive antagonists that bind to the glutamate binding site, CPCCOEt interacts with an allosteric site located within the transmembrane domain of mGluR1. [, , , , ] Specifically, it interacts with threonine 815 and alanine 818 located at the extracellular surface of transmembrane segment VII. []

Q2: What are the downstream effects of CPCCOEt binding to mGluR1?

A2: CPCCOEt binding prevents glutamate-induced activation of mGluR1, thereby inhibiting downstream signaling cascades. [, ] This includes inhibiting glutamate-induced increases in intracellular calcium, [] phosphoinositide hydrolysis, [, ] and activation of protein kinase C. [, , ]

Q3: Does CPCCOEt affect glutamate binding to mGluR1?

A3: No, CPCCOEt does not interfere with glutamate binding to mGluR1. Studies have shown that CPCCOEt does not displace [3H]glutamate binding to mGluR1-expressing cells. [] This confirms its non-competitive mechanism of action.

Q4: How does the structure of CPCCOEt contribute to its mGluR1 selectivity?

A4: The specific chemical structure of CPCCOEt, particularly the hydroxyl group and the ethyl ester moiety, is crucial for its interaction with Thr815 and Ala818 in the transmembrane domain of mGluR1. [, ] Modifications to these functional groups can significantly impact its affinity and selectivity for mGluR1.

Q5: Are there any known structure-activity relationship studies for CPCCOEt analogs?

A5: Yes, research has explored the structure-activity relationship of CPCCOEt analogs. For instance, substituting the hydroxyl group with other functional groups or modifying the ester chain can significantly alter the compound's potency and selectivity. [, ]

Q6: What in vitro models have been used to study CPCCOEt's effects?

A6: CPCCOEt's effects have been studied in various in vitro models, including:

  • Cell lines: Primary cultures of cerebellar granule neurons [], CHO cells transfected with mGluR1 [, ], and human melanoma cell lines []
  • Tissue slices: Cerebellar slices [, , ], hippocampal slices [, ], and cortico-striatal slices []

Q7: What in vivo models have been used to study CPCCOEt's effects?

A7: CPCCOEt has been investigated in several in vivo models, including:

  • Rodent models of pain: Inflammatory pain models [, , ] and neuropathic pain models []
  • Rodent models of neurological disorders: Cerebellar learning paradigms [] and models of Parkinson's disease []
  • Rodent models of traumatic brain injury: Lateral fluid percussion induced traumatic brain injury []

Q8: What are some specific examples of CPCCOEt's effects in in vitro and in vivo models?

A8:

  • Inhibition of melanoma cell growth: CPCCOEt significantly inhibited the proliferation and modified the morphology of human melanoma cell lines in vitro. []
  • Neuroprotection in traumatic brain injury: Intracerebroventricular administration of CPCCOEt improved motor function recovery and reduced lesion volume in rats after traumatic brain injury. []
  • Reduction of pain in inflammatory models: Intrathecal administration of CPCCOEt decreased the number of Fos-immunoreactive neurons in the spinal cord of rats with formalin-induced pain. []

Q9: Have there been any clinical trials investigating the effects of CPCCOEt in humans?

A9: To date, no clinical trials have been conducted to evaluate the safety and efficacy of CPCCOEt in humans. Further preclinical research is needed to fully understand its therapeutic potential and to determine whether it is a suitable candidate for clinical development.

Q10: What are some other areas of active research regarding CPCCOEt?

A10: Current research continues to explore:

  • Mechanism of biased agonism: Investigating the molecular basis for CPCCOEt's potential biased agonist activity at mGluR5 []
  • Role in glioma cell viability: Determining the significance of mGluR1 signaling and the potential of CPCCOEt as a therapeutic target in glioma []
  • Impact on synaptic plasticity: Understanding the role of mGluR1 in synaptic plasticity and how CPCCOEt modulates these processes [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。